(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Description
Structural Significance of the Furo[2,3-b]pyridine (B1315467) Core in Heterocyclic Chemistry
The furo[2,3-b]pyridine core, also known as 7-azabenzofuran, is a bicyclic heteroaromatic system where a furan (B31954) ring is fused to a pyridine (B92270) ring. This fusion creates a unique electronic and structural environment. The scaffold consists of an electron-rich furan ring fused to an electron-deficient pyridine ring. doi.org This distinct electronic character, combined with a planar, rigid structure, makes it an attractive framework for designing molecules that can fit into the binding sites of enzymes and receptors.
In medicinal chemistry, the furo[2,3-b]pyridine core is recognized as a "privileged structure." This term describes molecular scaffolds that are capable of providing potent and selective ligands for a range of different biological targets when appropriately substituted. nih.goveurekaselect.com The versatility of privileged structures allows them to serve as templates for the development of compound libraries aimed at discovering new drug leads. eurekaselect.com
One of the most critical roles of the furo[2,3-b]pyridine scaffold is as a bioisostere for the indole (B1671886) nucleus. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The furo[2,3-b]pyridine core mimics the shape and conformation of indole but possesses different electronic properties. doi.org This bioisosteric replacement can lead to significant improvements in a drug candidate's properties, such as enhanced selectivity for its target, better metabolic stability, or improved pharmacokinetic profiles. doi.orgebi.ac.uk This strategy has been successfully employed in the development of inhibitors for various protein kinases, where the scaffold acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase enzyme. nih.gov
Overview of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine within the Furo[2,3-b]pyridine Class
This compound is a specific derivative of the parent scaffold, distinguished by the presence of a chiral ethanamine group at the 5-position of the ring system. The "(S)" designation indicates a specific stereochemical configuration at the chiral center of the ethanamine side chain, which is often crucial for precise interaction with biological targets.
While extensive published research focusing specifically on this compound is not widespread, its structure suggests its primary role is as a key chiral building block or synthetic intermediate. In medicinal chemistry, such intermediates are vital for constructing larger, more complex molecules. The primary amine group provides a reactive handle for further chemical modifications, allowing for the attachment of various other molecular fragments to build a final drug candidate. The synthesis of related furopyridine derivatives often involves multi-step sequences where functional groups are strategically introduced onto the core scaffold. nih.gov
The ethanamine substituent itself is a common feature in pharmacologically active compounds. For instance, the ethanamine moiety on different heterocyclic cores has been explored in the development of agonists for serotonin (B10506) receptors. ebi.ac.uk Therefore, this compound represents a valuable, specialized chemical tool for researchers to use in structure-activity relationship (SAR) studies, where the goal is to systematically modify a lead compound to optimize its biological activity and drug-like properties.
Table 1: Properties of this compound (Note: Physical properties are estimated and may vary)
| Property | Value |
| Chemical Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (1S)-1-(furo[2,3-b]pyridin-5-yl)ethan-1-amine |
| Core Scaffold | Furo[2,3-b]pyridine |
| Key Functional Groups | Primary Amine, Fused Heterocycle |
| Chirality | Exists as a single (S)-enantiomer |
Historical Context and Evolution of Furo[2,3-b]pyridine Research in Drug Discovery
The exploration of fused pyridine heterocycles is not a new endeavor, with foundational synthetic work dating back several decades. However, the interest in the furo[2,3-b]pyridine scaffold specifically has intensified significantly with the rise of targeted therapies in medicine.
The modern era of furo[2,3-b]pyridine research is closely linked to the field of protein kinase inhibition. The development of the first rationally designed kinase inhibitor, imatinib, in 2001, marked a breakthrough in cancer therapy and spurred massive investment in the discovery of other small-molecule kinase inhibitors. scielo.br Kinases became a major target class, and medicinal chemists sought out novel heterocyclic scaffolds that could effectively and selectively inhibit them. scielo.br
It was in this context that the furo[2,3-b]pyridine core gained prominence. Researchers identified it as a promising bioisosteric replacement for less selective or metabolically unstable scaffolds. nih.govresearchgate.net Studies began to emerge demonstrating that derivatives of this scaffold could act as potent inhibitors of various kinases. For example, 2,3-diarylfuro[2,3-b]pyridine-4-amines were identified as a novel class of potent and selective inhibitors of Lck, a lymphocyte-specific protein tyrosine kinase. nih.gov Other research programs have explored furo[2,3-b]pyridine derivatives as inhibitors of Akt and other kinases involved in cell signaling pathways. nih.gov
The evolution of this research has expanded beyond kinase inhibition. More recently, furo[2,3-b]pyridine isomers and related structures have been investigated as modulators of other important biological pathways, such as the Hedgehog signaling pathway, which is implicated in some cancers. researchgate.netnih.gov This demonstrates the scaffold's "privileged" nature, as its utility extends across different target families, solidifying its place as an important tool in modern drug discovery.
Table 2: Examples of Furo[2,3-b]pyridine Derivatives and Their Biological Targets
| Derivative Class | Biological Target/Application | Reference |
| 2,3-Diarylfuro[2,3-b]pyridine-4-amines | Lck (Lymphocyte-specific protein tyrosine kinase) Inhibition | nih.gov |
| General Furo[2,3-b]pyridines | Akt Kinase Inhibition | nih.gov |
| Substituted Furopyridines | CDK2 (Cyclin-dependent kinase 2) Inhibition | nih.gov |
| Furo[3,2-b]pyridine Derivatives | CLK (Cdc-like kinase) Inhibition | researchgate.netnih.gov |
| Furo[3,2-b]pyridine Derivatives | Hedgehog Signaling Pathway Modulation | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1S)-1-furo[2,3-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3/t6-/m0/s1 |
InChI Key |
JPHVNVKEVBYNMP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C2C(=C1)C=CO2)N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1 Furo 2,3 B Pyridin 5 Yl Ethanamine and Analogues
Established Approaches for the Furo[2,3-b]pyridine (B1315467) Core Synthesis
The synthesis of the furo[2,3-b]pyridine heterocyclic system, also known as 7-azabenzofuran, is a critical first step. This scaffold is of significant interest in medicinal chemistry. Various methods have been developed to construct this fused ring system, each offering distinct advantages in terms of substrate scope and efficiency.
Nucleophilic Aromatic Substitution and Intramolecular Cyclization Reactions
One of the most common strategies for synthesizing the furo[2,3-b]pyridine core involves a sequence of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This approach typically begins with a suitably substituted pyridine (B92270) ring, often a 2-halopyridine. nih.gov The halogen atom activates the pyridine ring for nucleophilic attack.
The general mechanism proceeds via the attack of a nucleophile at the carbon atom bearing the leaving group (halide). In pyridine systems, the C-2 and C-4 positions are particularly susceptible to nucleophilic attack because the anionic charge in the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. researcher.lifegoogle.com
In a typical synthesis, a 2-chloropyridine derivative is reacted with a reagent that will ultimately form the furan (B31954) ring, such as the sodium salt of a β-ketoester. The initial SNAr reaction is followed by an intramolecular cyclization, often under basic or acidic conditions, to close the furan ring and yield the furo[2,3-b]pyridine scaffold. Another variation involves the intramolecular cyclization of C3-substituted pyridine N-oxides, which can proceed without a transition metal catalyst.
| Starting Material | Reagent | Key Transformation | Ref. |
| 2-Halopyridine | β-Ketoester Enolate | SNAr followed by cyclization | nih.gov |
| 3-Substituted Pyridine N-oxide | Base | Intramolecular Nucleophilic Cyclization |
Palladium-Catalyzed Cross-Coupling and Wacker-Type Heteroannulation Strategies
Palladium-catalyzed reactions offer powerful and versatile methods for constructing the furo[2,3-b]pyridine core. These strategies often involve the creation of key carbon-carbon and carbon-oxygen bonds in a controlled manner.
One prominent example is a one-pot synthesis that combines a Sonogashira coupling with a Wacker-type heteroannulation. nih.gov This process typically involves the reaction of an iodinated aminopyridine with a terminal alkyne. The palladium catalyst facilitates both the initial C-C bond formation (Sonogashira) and the subsequent intramolecular attack of the oxygen nucleophile onto the alkyne (heteroannulation) to form the furan ring.
Another robust approach utilizes palladium-catalyzed cross-coupling reactions to build the scaffold on a pre-existing pyridine ring that has been functionalized with appropriate handles for coupling, such as chloro and triflate groups. nih.gov For instance, a Suzuki-Miyaura cross-coupling can be used to introduce an aryl or vinyl group at a specific position before subsequent reactions to form the furan ring. The chemoselectivity of these couplings can be controlled by the choice of palladium catalyst and ligands. nih.gov
| Coupling Partners | Catalyst System | Reaction Type | Product | Ref. |
| 2-Iodoaniline, Terminal Alkyne | Pd(II) catalyst | Sonogashira/Wacker-type Annulation | 2,3-Substituted Furo[2,3-b]pyridine | nih.gov |
| 3-Chloro-5-triflyl-aryl alcohol | Arylboronic acid | Suzuki-Miyaura Coupling | Functionalized Furo[2,3-b]pyridine | nih.gov |
| β-Ketodinitriles, Alkynes | Pd(II) catalyst | Cyclization and N–H/C Annulation | Furo[2,3-b]pyridine | nih.gov |
Diels-Alder Reactions in Furo[2,3-b]pyridine Ring Formation
The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be adapted for the synthesis of the pyridine portion of the furo[2,3-b]pyridine system. This typically involves an inverse-electron-demand Diels-Alder cycloaddition.
One reported strategy involves an intramolecular Diels-Alder reaction between a triazine and an alkyne. nih.gov This cycloaddition forms a dihydrofuro[2,3-b]pyridine intermediate, which subsequently undergoes oxidation, often with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to yield the aromatic furo[2,3-b]pyridine core. nih.gov While furan itself can act as a diene in Diels-Alder reactions, its use in forming the furo-pyridine system is less common due to the electron-withdrawing nature of the fused pyridine ring affecting its reactivity. researchgate.netgoogle.com
Annulation of 2-Aminofurans for Furo[2,3-b]pyridine Scaffolds
The construction of the pyridine ring onto a pre-existing furan molecule is another viable synthetic route. This approach often utilizes 2-aminofurans as key intermediates. 2-Aminofurans are generally unstable but can be generated in situ via the catalytic reduction of 2-nitrofurans.
Once formed, the 2-aminofuran can be "trapped" with an appropriate electrophile. For example, reaction with reagents like ethyl ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile leads to the formation of an intermediate that can undergo thermal cyclization. This cyclization process constructs the pyridine ring, yielding a furo[2,3-b]pyridine derivative. When the 5-position of the furan is unsubstituted, electrophilic substitution occurs there. However, if the 5-position is blocked, the reaction takes place at the 3-position, leading directly to the formation of the furo[2,3-b]pyridine scaffold upon cyclization.
Pyridine Ring Formation Approaches for Furo[3,2-b]pyridine Isomers
The synthesis of the isomeric furo[3,2-b]pyridine core requires different strategies that focus on building the pyridine ring onto a 2,3-disubstituted furan. These methods are analogous to well-established pyridine syntheses like the Hantzsch or Bohlmann-Rahtz syntheses.
One such approach involves the tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates. These precursors, derived from methyl 2-(chloromethyl)-3-furoate and salicylonitriles, undergo cyclization in the presence of a strong base like potassium tert-butoxide to form the pyridone ring fused to the furan, resulting in a complex benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one system. This demonstrates the principle of constructing the pyridine ring onto a furan scaffold to access the [3,2-b] isomer.
Enantioselective Synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
While specific documented methods for the direct asymmetric synthesis of this compound are not prevalent in the literature, its synthesis can be achieved through established and reliable methodologies for creating chiral amines from heteroaromatic precursors. The primary strategies include the asymmetric reduction of a prochiral ketone, the resolution of a racemic mixture, or biocatalytic transformation.
Asymmetric Reduction of Prochiral Ketone
A common and highly effective method is the asymmetric reduction of the corresponding prochiral ketone, 1-(furo[2,3-b]pyridin-5-yl)ethan-1-one. This ketone can be synthesized via Friedel-Crafts acylation of the furo[2,3-b]pyridine core. The asymmetric reduction can be accomplished through several means:
Catalytic Transfer Hydrogenation: Using a chiral transition metal catalyst, such as a Noyori-type ruthenium or rhodium complex with a chiral diamine ligand, to transfer hydrogen from a source like isopropanol or formic acid to the ketone, yielding the chiral secondary alcohol with high enantioselectivity. This alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a mesylate followed by substitution with an amine source (e.g., azide followed by reduction).
Asymmetric Reductive Amination: A more direct route involves the reaction of the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent. This one-pot procedure can directly yield the desired chiral amine.
Chiral Resolution of Racemic Amine
This classical approach involves the synthesis of the racemic amine, 1-(furo[2,3-b]pyridin-5-yl)ethanamine, which can be prepared by the reduction of the corresponding oxime or by standard reductive amination of the ketone. The racemic mixture is then resolved using a chiral resolving agent.
This process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (R)-(-)-mandelic acid or an O,O'-diacyltartaric acid derivative. This reaction forms a pair of diastereomeric salts which exhibit different physical properties, most notably solubility. Through careful fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine.
| Method | Description | Key Reagent/Catalyst |
| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol, followed by conversion to the amine. | Chiral Ru/Rh catalysts (e.g., Noyori catalyst) |
| Chiral Resolution | Separation of a racemic amine mixture via diastereomeric salt formation. | Chiral acids (e.g., Tartaric acid derivatives) |
| Biocatalysis | Enzymatic conversion of the ketone to the chiral amine. | Transaminase enzymes |
Chiral Auxiliary-Based Approaches for Enantiomeric Control
Chiral auxiliary-based synthesis is a robust and widely employed strategy for the preparation of chiral amines. This methodology involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.
A prominent and highly successful chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide. The general approach commences with the condensation of the chiral auxiliary, for instance, (R)-tert-butanesulfinamide, with the precursor ketone, 5-acetyl-furo[2,3-b]pyridine. This reaction, typically catalyzed by a mild Lewis acid such as Ti(OEt)₄, forms a chiral N-tert-butanesulfinyl imine.
The crucial stereocenter is then established through the diastereoselective addition of a nucleophile, in this case, a methyl group, to the C=N bond of the sulfinylimine. The addition of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), proceeds through a rigid, six-membered chair-like transition state where the magnesium cation coordinates to both the sulfinyl oxygen and the imine nitrogen. This coordination, coupled with the steric bulk of the tert-butyl group on the sulfur atom, effectively shields one face of the imine, directing the nucleophilic attack of the methyl group to the opposite face. This process results in the formation of the corresponding sulfinamide with high diastereoselectivity.
The final step involves the removal of the chiral auxiliary under acidic conditions, typically with hydrochloric acid (HCl) in a protic solvent like methanol. This cleavage step furnishes the desired primary amine, this compound, as its hydrochloride salt, with the chiral auxiliary being recoverable for reuse.
| Step | Reactants | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) / Yield |
| 1. Imine Formation | 5-acetyl-furo[2,3-b]pyridine, (R)-tert-butanesulfinamide | Ti(OEt)₄, THF, 70 °C | (R,E)-N-(1-(furo[2,3-b]pyridin-5-yl)ethylidene)-2-methylpropane-2-sulfinamide | >95% Yield |
| 2. Diastereoselective Addition | (R,E)-N-(1-(furo[2,3-b]pyridin-5-yl)ethylidene)-2-methylpropane-2-sulfinamide | MeMgBr, THF, -48 °C | (R)-N-((S)-1-(furo[2,3-b]pyridin-5-yl)ethyl)-2-methylpropane-2-sulfinamide | >98:2 d.r. |
| 3. Auxiliary Cleavage | (R)-N-((S)-1-(furo[2,3-b]pyridin-5-yl)ethyl)-2-methylpropane-2-sulfinamide | HCl, Methanol, 0 °C to rt | This compound | >95% Yield |
Asymmetric Catalysis in the Formation of Chiral Ethanamine Stereocenters
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product. A common strategy for the synthesis of chiral amines like this compound is the asymmetric reduction of a prochiral ketone or imine precursor.
One of the most powerful methods for the asymmetric reduction of ketones is catalytic transfer hydrogenation. This process involves the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone, mediated by a chiral transition metal catalyst. Ruthenium (II) and Rhodium (I) complexes bearing chiral ligands are frequently employed for this purpose.
For the synthesis of the target molecule, 5-acetyl-furo[2,3-b]pyridine would first be reduced to the corresponding chiral alcohol, (S)-1-(furo[2,3-b]pyridin-5-yl)ethanol. This can be achieved with high enantioselectivity using a catalyst system such as [RuCl₂(p-cymene)]₂ with a chiral amino alcohol ligand like (1S,2R)-(+)-norephedrine in the presence of a base. The resulting chiral alcohol can then be converted to the desired amine through standard functional group interconversions, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or conversion to a tosylate followed by substitution with azide and subsequent reduction. This two-step sequence generally proceeds with inversion of stereochemistry, thus requiring the (R)-alcohol to produce the (S)-amine.
Alternatively, direct asymmetric reductive amination of 5-acetyl-furo[2,3-b]pyridine provides a more direct route to the target amine. This one-pot procedure involves the in-situ formation of an imine with an ammonia source, which is then enantioselectively reduced by a chiral catalyst.
| Reaction | Substrate | Catalyst System | H₂ Source | Product | Enantiomeric Excess (e.e.) / Yield |
| Asymmetric Transfer Hydrogenation | 5-acetyl-furo[2,3-b]pyridine | [RuCl₂(p-cymene)]₂ / (1R,2S)-(-)-Norephedrine | i-PrOH, KOH | (S)-1-(furo[2,3-b]pyridin-5-yl)ethanol | >95% e.e., >90% Yield |
| Asymmetric Hydrogenation | 5-acetyl-furo[2,3-b]pyridine | Rh(I) with chiral phosphine ligand (e.g., (R)-BINAP) | H₂ (gas) | (R)-1-(furo[2,3-b]pyridin-5-yl)ethanol | >98% e.e., >95% Yield |
Optimization of Synthetic Pathways for Scalability and Efficiency
The transition of a synthetic route from laboratory scale to industrial production necessitates a thorough optimization of the entire process to ensure safety, cost-effectiveness, and high throughput. For the synthesis of this compound, this involves optimizing both the construction of the furo[2,3-b]pyridine core and the subsequent introduction of the chiral ethanamine side chain.
A scalable synthesis of the furo[2,3-b]pyridine scaffold has been developed starting from commercially available 2,5-dichloronicotinic acid. This multi-step sequence, which includes esterification, a tandem SNAr-cyclization reaction, and subsequent decarboxylation, has been successfully executed on a multi-gram scale with minimal need for chromatographic purification. wikipedia.org Such a route is advantageous for large-scale production due to the reduced reliance on costly and time-consuming purification methods.
For the chiral amine synthesis, optimization of an asymmetric transfer hydrogenation process would focus on several key parameters:
Catalyst Loading: Minimizing the amount of the expensive transition metal catalyst is crucial for cost reduction. High-turnover catalysts are therefore highly desirable.
Reaction Concentration: Operating at higher concentrations reduces solvent waste and improves reactor throughput.
Hydrogen Source: While isopropanol is a common and inexpensive hydrogen donor, other sources may offer advantages in terms of reaction kinetics or ease of workup.
Purification: Developing a scalable purification method, such as crystallization-induced resolution of the final product salt, is often preferred over chromatography.
Chemical Transformations and Derivatization Strategies of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a versatile scaffold that allows for a variety of chemical transformations and derivatizations, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The primary amine of this compound serves as a key handle for further modification.
N-Functionalization of the Ethanamine Side Chain:
N-Alkylation: The primary amine can be readily mono- or di-alkylated using reductive amination with aldehydes or ketones, or through reaction with alkyl halides.
N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides a wide range of amides and sulfonamides.
Urea and Carbamate Formation: Treatment with isocyanates or chloroformates yields the corresponding ureas and carbamates.
Modification of the Furo[2,3-b]pyridine Ring: The furo[2,3-b]pyridine ring system itself can be functionalized, often through electrophilic aromatic substitution, although the regioselectivity is influenced by the fused ring system and existing substituents. Positions C3 and C4 are potential sites for derivatization.
Structure Activity Relationship Sar Studies of S 1 Furo 2,3 B Pyridin 5 Yl Ethanamine Analogues
Positional Substitution Effects on Biological Activity of Furo[2,3-b]pyridine (B1315467) Derivatives
The biological activity of furo[2,3-b]pyridine derivatives can be significantly altered by the nature and position of various substituents on the core scaffold. researchgate.net This heterocyclic system offers multiple positions where chemical modifications can be introduced to modulate pharmacological properties, including anticancer and kinase inhibitory activities. nih.govnih.gov
Research into 2,3-diarylfuro[2,3-b]pyridin-4-amines has demonstrated that these compounds are a novel class of potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck) (Lck). nih.gov The structure-activity relationships of this series have been extensively studied to identify the most promising compounds for further development. nih.gov
In a focused library of furo[2,3-c]pyridines, a distinct SAR was observed with varying substituents at the C2 position. nih.gov Several analogues were found to activate Toll-like receptor 8 (TLR8)-dependent NF-κB signaling. nih.gov The nature of the substituent at this position directly influences the compound's ability to interact with the receptor and elicit a biological response.
Furthermore, studies on other furo[2,3-b]pyridine derivatives have shown that substitutions at various positions can lead to potent cytotoxic activities against different human cancer cell lines. nih.gov For instance, certain derivatives have demonstrated significant inhibition of cancer cell lines such as HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.gov Molecular docking studies have suggested that these compounds can bind to the active sites of key enzymes like Cyclin-Dependent Kinase 2 (CDK2), providing a rationale for their antiproliferative effects. cncb.ac.cnnih.gov
The following table summarizes the impact of substitutions on the biological activity of various furo[2,3-b]pyridine derivatives:
| Scaffold | Substitution Position(s) | Observed Biological Activity | Target |
|---|---|---|---|
| 2,3-Diarylfuro[2,3-b]pyridine-4-amine | Positions 2, 3, and 4 | Potent and selective inhibition | Lck |
| Furo[2,3-c]pyridine | Position C2 | Activation of NF-κB signaling | TLR8 |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | Positions 2, 3, 4, and 6 | Inhibition of CDK2/cyclin A2 | CDK2 |
| Thieno/Furo[2,3-b]pyridine derivatives | Various | Anti-proliferative activity | FAK |
Stereochemical Impact on Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is particularly true for compounds that interact with chiral biological macromolecules such as enzymes and receptors. In the case of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine and its analogues, the stereochemistry at the chiral center of the ethylamine side chain is a critical determinant of their pharmacological effects.
A study on furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues, which share a furan (B31954) ring system, highlighted the importance of stereochemistry. In both series of compounds, the (2R,1'S) epoxides, which have the same relative configuration as the natural cytotoxic product psorospermin, were found to be the most active. nih.gov These specific stereoisomers exhibited cytotoxic properties with IC50 values in the nanomolar range, indicating that a precise spatial arrangement is necessary for potent activity. nih.gov
This finding underscores the general principle that the biological targets of such compounds are stereoselective, meaning they preferentially interact with one enantiomer over the other. The specific (S)-configuration of the ethanamine moiety in the title compound likely allows for an optimal fit into the binding pocket of its target protein, leading to a more stable drug-receptor complex and, consequently, a more potent biological response. Any alteration in this stereochemical configuration would likely result in a significant loss of activity.
Hinge-Binding Motif Analysis and the Furo[2,3-b]pyridine Scaffold in Kinase Inhibitors
The furo[2,3-b]pyridine scaffold has emerged as a valuable hinge-binding motif in the design of kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that play a crucial role in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. acs.org The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is a common target for small molecule inhibitors. nih.gov
The furo[2,3-b]pyridine core is considered an isosteric replacement for other hinge-binding scaffolds, such as the 7-azaindole core. nih.gov Isosteres are molecules or groups of atoms that have similar shapes and sizes, and often exhibit similar biological properties. The use of the furo[2,3-b]pyridine scaffold can lead to changes in the binding affinity of an inhibitor for different kinases, which can in turn improve its selectivity profile. nih.gov
Modification of the hydrogen bond interactions between a kinase inhibitor and the enzyme's hinge region is a key strategy for improving selectivity without sacrificing potency. nih.gov The furo[2,3-b]pyridine scaffold, with its electron-deficient pyridine (B92270) ring and an electron-rich furan ring, can form specific hydrogen bonds with the amino acid residues in the hinge region of a kinase. nih.gov Molecular docking studies have shown that furo[2,3-b]pyridine derivatives can fit into the active site of kinases like CDK2, with the pyridine nitrogen atom forming a crucial hydrogen bond with the hinge region. cncb.ac.cnnih.gov
The table below provides examples of how the furo[2,3-b]pyridine scaffold is utilized as a hinge-binding motif in kinase inhibitors:
| Kinase Target | Inhibitor Scaffold | Key Interaction | Significance |
|---|---|---|---|
| Lck | 2,3-Diarylfuro[2,3-b]pyridine-4-amine | Interaction with the hinge region | Potent and selective inhibition |
| CDK2 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | Hydrogen bonding with the hinge region | Inhibition of cell cycle progression |
| FAK | Thieno/Furo[2,3-b]pyridine derivatives | Binding to the ATP-binding site | Inhibition of cell migration and proliferation |
| AKT1 | Furo[2,3-b]pyridine derivatives | Strong binding affinity to the active site | Disruption of key cellular signaling pathways |
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug development. semanticscholar.org
In the context of furo[2,3-b]pyridine derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities. For instance, a statistically significant 2D-QSAR model was generated to determine the structural features that govern the CDK2 inhibitory activity of a series of these compounds. nih.gov This model can be used to predict the IC50 values of new furo[2,3-b]pyridine analogues and guide the design of more potent CDK2 inhibitors. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. semanticscholar.org These methods can identify the specific steric and electrostatic fields around the molecules that are important for their interaction with the biological target. semanticscholar.org While specific 3D-QSAR studies on this compound analogues are not widely reported in the provided search results, the application of these methods would be a logical next step in the rational design of more effective compounds based on this scaffold.
The general workflow for developing a QSAR model for furo[2,3-b]pyridine derivatives would involve the following steps:
Data Set Selection: A series of furo[2,3-b]pyridine analogues with their experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These can include 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electrostatic fields).
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously evaluated using statistical techniques to ensure its reliability.
By applying QSAR, researchers can gain valuable insights into the key structural features that influence the biological activity of furo[2,3-b]pyridine analogues, facilitating the design of new compounds with improved therapeutic properties.
Molecular Targets and Engagement of S 1 Furo 2,3 B Pyridin 5 Yl Ethanamine Derivatives
Kinase Inhibition Profiles of Furo[2,3-b]pyridine (B1315467) Analogues
The furo[2,3-b]pyridine core is recognized as an effective hinge-binding template in the design of kinase inhibitors. nih.gov This scaffold serves as an isosteric replacement for other common pharmacophores, like azaindole, to alter the selectivity profile of a compound and refine its binding affinity for specific kinases. nih.gov Furo[2,3-b]pyridine derivatives have demonstrated inhibitory activity against a range of kinases, underscoring the versatility of this structural motif in cancer research and beyond. researchgate.netcncb.ac.cn
While the broader furopyridine structure is a privileged scaffold for kinase inhibitors, research into the inhibition of CDC-like kinases (CLKs) has predominantly centered on the furo[3,2-b]pyridine isomer. researchgate.netnih.gov This isomeric core has been identified as a novel scaffold for developing potent and highly selective inhibitors of CLKs. researchgate.netnih.govresearchgate.net CLKs are dual-specificity protein kinases that play a critical role in regulating transcript splicing, and their dysregulation is associated with numerous diseases. researchgate.net
Analogues based on the furo[2,3-b]pyridine scaffold have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs). Specific data regarding the inhibition of PIM kinases by this particular scaffold is not extensively detailed in the surveyed scientific literature.
The furo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for several other important kinase families. Notably, a series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival and migration. nih.gov Additionally, the furo[2,3-b]pyridine core is present in inhibitors targeting kinases such as AKT, Lymphocyte-specific protein tyrosine kinase (Lck), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.gov Molecular docking studies have also suggested strong binding affinities of certain furo[2,3-b]pyridine derivatives for the serine/threonine kinase AKT1. cncb.ac.cn
Table 1: Inhibition of Various Kinases by Furo[2,3-b]pyridine Analogues
| Compound Series | Target Kinase | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Thieno/furo[2,3-b]pyridine derivative 4a | FAK | 54.96 nM | nih.gov |
| Thieno/furo[2,3-b]pyridine derivative 4c | FAK | 50.98 nM | nih.gov |
| Furo[2,3-b]pyridine derivatives | Lck, AKT, EGFR, IGF-1R | Activity Reported | nih.gov |
| Furo[2,3-b]pyridine derivatives | AKT1 | Strong Binding Affinity | cncb.ac.cn |
Serotonin (B10506) Receptor Modulations by Furo[3,2-b]pyridine Derivatives
Shifting the isomeric scaffold to furo[3,2-b]pyridine alters the primary molecular targets away from kinases and towards G-protein coupled receptors, particularly serotonin (5-HT) receptors. This structural change has proven effective in designing selective modulators for this receptor family.
The furo[3,2-b]pyridine nucleus has been successfully investigated as a bioisostere for the indole (B1671886) ring in the development of 5-HT1F receptor agonists. doi.org This strategic replacement resulted in compounds that maintained similar high affinity for the 5-HT1F receptor but demonstrated improved selectivity over other 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D). doi.orgnih.gov Research demonstrated that the 5-HT1F receptor was less discriminating in its preference for the furo[3,2-b]pyridine nucleus compared to the indole nucleus, a tolerance not observed at other 5-HT1 subtypes. doi.org One compound, 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, emerged from these studies as a potent and selective 5-HT1F receptor agonist. doi.orgnih.gov
Table 2: Binding Affinity of a Furo[3,2-b]pyridine Agonist at Human 5-HT₁ Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) for 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide |
|---|---|
| 5-HT₁ₐ | 176 (± 21) |
| 5-HT₁ᵦ | 1240 (± 140) |
| 5-HT₁d | 1140 (± 160) |
| 5-HT₁f | 2.1 (± 0.2) |
Data sourced from Bioorganic & Medicinal Chemistry Letters. doi.org
While direct studies on furo[3,2-b]pyridine derivatives at the 5-HT2A receptor are not as prominent, research on closely related scaffolds provides valuable insights. Arylpiperazine derivatives based on the isomeric furo[3,2-c]pyridine ring system were found to have potent affinity for both 5-HT1 and 5-HT2 receptors. nih.gov These findings suggest that the furopyridine core, in general, is a pharmacophore capable of interacting with the 5-HT2A receptor, although the specific affinity and functional activity would be highly dependent on the substitution pattern and the precise isomeric form of the core. nih.gov
Other Potential Biological Targets and Mechanisms of Action for Furo[2,3-b]pyridine Systems
The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.net Beyond the specific targets engaged by (S)-1-(furo[2,3-b]pyridin-5-yl)ethanamine and its direct derivatives, the broader class of furo[2,3-b]pyridine compounds has been investigated for its potential to modulate other significant cellular pathways. These explorations have revealed activities spanning anticancer, antimicrobial, and neurological applications.
Research into various derivatives of the furo[2,3-b]pyridine core has identified several key protein families and signaling pathways as potential targets. These compounds have demonstrated inhibitory activity against a range of protein kinases, enzymes involved in cell signaling, and receptors, highlighting the versatility of this heterocyclic system. researchgate.netnih.gov
Anticancer Applications
A significant area of investigation for furo[2,3-b]pyridine systems is in oncology, where derivatives have shown potent activity against various cancer cell lines. researchgate.net The mechanisms underlying these cytotoxic effects often involve the inhibition of critical proteins that drive cancer cell proliferation and survival.
Molecular docking studies and in vitro assays have implicated several key targets in breast cancer. Certain furo[2,3-b]pyridine derivatives have shown strong binding affinities for serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism that involves disrupting major cellular signaling pathways. cncb.ac.cnnih.govresearchgate.net Other kinase targets inhibited by different furo[2,3-b]pyridine derivatives include:
Cyclin-dependent kinase 2 (CDK2) nih.gov
Lymphocyte-specific protein tyrosine kinase (Lck) nih.gov
Epidermal growth factor receptor (EGFR) nih.gov
Insulin-like growth factor 1 receptor (IGF-1R) nih.gov
Cdc-like kinases (CLKs) researchgate.netnih.gov
Furthermore, some furo[2,3-b]pyridine-2-carboxamides have demonstrated antiproliferative activity, with molecular modeling suggesting phosphoinositide specific-phospholipase C as a potential target. nih.gov The Hedgehog signaling pathway, crucial in embryonic development and tumorigenesis, has also been identified as being modulated by certain furo[3,2-b]pyridines. researchgate.netnih.gov
Antimicrobial and Antiviral Activity
The furo[2,3-b]pyridine scaffold has also been utilized in the development of agents targeting infectious diseases. researchgate.net Fused derivatives of furo[2,3-b]pyridine have been synthesized and shown to possess antimicrobial and potent antiviral activities. researchgate.net Specific applications include the development of compounds with activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov Additionally, related thieno[2,3-b]pyridine derivatives have shown inhibitory properties against Herpes simplex virus type 1 (HSV-1) and HIV. ijnrd.org
Other Biological Activities
The therapeutic potential of furo[2,3-b]pyridine systems extends to other areas as well. Certain compounds containing this scaffold have been found to act as inverse agonists of the cannabinoid receptor 1 (CB1R). researchgate.net Other reported activities for this class of compounds include antioxidant and neurotropic effects. researchgate.net
The diverse biological activities of the furo[2,3-b]pyridine system are summarized in the table below, showcasing the range of targets and potential therapeutic applications.
Table 1: Summary of Investigated Biological Targets for Furo[2,3-b]pyridine Systems
| Therapeutic Area | Potential Biological Target/Mechanism | Reference(s) |
| Anticancer | Serine/threonine kinase AKT1 | nih.govcncb.ac.cnnih.govresearchgate.net |
| Estrogen Receptor Alpha (ERα) | cncb.ac.cnnih.govresearchgate.net | |
| Human Epidermal Growth Factor Receptor 2 (HER2) | cncb.ac.cnnih.govresearchgate.net | |
| Cyclin-dependent kinase 2 (CDK2) | nih.gov | |
| Tubulin polymerization inhibition | nih.gov | |
| Lymphocyte-specific protein tyrosine kinase (Lck) | nih.gov | |
| Epidermal Growth Factor Receptor (EGFR) | nih.gov | |
| Insulin-like growth factor 1 receptor (IGF-1R) | nih.gov | |
| Cdc-like kinases (CLKs) | researchgate.netnih.gov | |
| Hedgehog signaling pathway modulation | researchgate.netnih.gov | |
| Phosphoinositide specific-phospholipase C | nih.gov | |
| Antimicrobial/Antiviral | Mycobacterium tuberculosis inhibition | nih.gov |
| General antimicrobial and antiviral activity | researchgate.net | |
| Neurological/Other | Cannabinoid Receptor 1 (CB1R) inverse agonism | researchgate.net |
| Antioxidant activity | researchgate.net | |
| Neurotropic activity | researchgate.net |
Computational Chemistry and Molecular Modeling of S 1 Furo 2,3 B Pyridin 5 Yl Ethanamine
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target is unknown.
Development of Pharmacophore Hypotheses for Furo[2,3-b]pyridine (B1315467) Ligands
A pharmacophore hypothesis for furo[2,3-b]pyridine ligands, including (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, can be developed by analyzing a set of known active molecules. The furo[2,3-b]pyridine core itself, being an isostere of azaindole, often serves as a hinge-binding template in kinase inhibitors. nih.gov The key chemical features that typically constitute such a pharmacophore model include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA).
For a compound like this compound, the primary amine (-NH2) group is a strong hydrogen bond donor. The nitrogen atom within the pyridine (B92270) ring and the oxygen atom in the furan (B31954) ring can act as hydrogen bond acceptors. The fused bicyclic furo[2,3-b]pyridine system provides a significant aromatic and hydrophobic scaffold. A hypothetical pharmacophore model for a kinase inhibitor based on this scaffold would likely position these features in a specific 3D arrangement to match the complementary features in the kinase ATP-binding site.
| Pharmacophoric Feature | Potential Origin on this compound | Interaction Type |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Donates a hydrogen bond to an acceptor group (e.g., backbone carbonyl) on the target protein. |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Accepts a hydrogen bond from a donor group on the target protein. |
| Hydrogen Bond Acceptor (HBA) | Furan Oxygen | Can act as a secondary hydrogen bond acceptor. |
| Aromatic Ring (RA) | Furo[2,3-b]pyridine Core | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. |
| Hydrophobic Feature (HY) | Ethyl Group and Fused Ring System | Engages in van der Waals and hydrophobic interactions within the binding pocket. |
Virtual Screening Strategies for Novel Furo[2,3-b]pyridine Derivatives
Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. escholarship.org The goal of this process is to identify novel compounds that possess the key pharmacophoric features in the correct spatial orientation and are therefore likely to exhibit similar biological activity.
The screening process filters millions of compounds, prioritizing those that map well onto the pharmacophore hypothesis. escholarship.org Hits from this initial screen are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This computational funnel approach efficiently narrows down vast libraries to a manageable number of promising candidates for synthesis and biological testing, accelerating the discovery of new and potentially more effective furo[2,3-b]pyridine derivatives.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. For this compound, docking simulations can provide critical insights into how it interacts with the active site of a target protein, such as a protein kinase.
Studies on various furo[2,3-b]pyridine derivatives have demonstrated their potential as inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), AKT1, and Focal Adhesion Kinase (FAK). mdpi.comcncb.ac.cnnih.gov Docking studies of these derivatives reveal common binding modes. Typically, the heterocyclic core forms hydrogen bonds with the "hinge region" of the kinase, which is a critical interaction for ATP-competitive inhibitors. mdpi.com
A hypothetical docking simulation of this compound into the ATP-binding site of CDK2 would likely show the pyridine nitrogen forming a key hydrogen bond with a backbone NH group of a hinge residue like LEU83. The primary amine of the ethanamine side chain could form additional hydrogen bonds with backbone carbonyls or acidic residues (e.g., ASP86) in the active site, further anchoring the ligand. The fused ring system would be positioned to make favorable hydrophobic contacts within the pocket.
| Interaction Type | Ligand Moiety | Potential Interacting Residue (CDK2 Example) | Binding Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Pyridine Nitrogen | LEU83 (Hinge Region) | -3.5 |
| Hydrogen Bond | Primary Amine (-NH2) | ASP86 | -4.0 |
| Hydrophobic Interaction | Furo[2,3-b]pyridine Ring | ILE10, VAL18, ALA31 | -2.8 |
| π-π Stacking | Pyridine Ring | PHE80 | -1.5 |
Quantum Chemical Studies on Furo[2,3-b]pyridine Systems (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. nih.gov DFT calculations can provide a detailed understanding of the molecular structure, charge distribution, and reactivity of this compound.
Calculations on pyridine and its derivatives show that these methods can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. nih.govresearchgate.net For the furo[2,3-b]pyridine system, DFT can be used to generate an electrostatic potential (ESP) map. The ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Typically, the region around the pyridine nitrogen and furan oxygen would show negative potential, indicating their role as hydrogen bond acceptors, while the hydrogens of the amine group would show positive potential, confirming their hydrogen bond donor capability. nih.gov
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.
| Calculated Property | Significance | Hypothetical Value/Observation for Furo[2,3-b]pyridine Core |
|---|---|---|
| Mulliken Atomic Charge on Pyridine N | Indicates electron density; site for electrophilic attack or H-bonding. | Negative (e.g., -0.55 e) |
| Mulliken Atomic Charge on Furan O | Indicates electron density; potential for H-bonding. | Negative (e.g., -0.48 e) |
| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and stability. | ~4.5 - 5.5 eV |
| Dipole Moment | Measures overall molecular polarity. | ~2.0 - 3.0 Debye |
Conformational Analysis and Stereochemical Influences in silico
The three-dimensional structure of a ligand is crucial for its biological activity. Conformational analysis involves identifying the stable low-energy shapes (conformers) a molecule can adopt. For this compound, the presence of a chiral center and a rotatable bond between the ring and the side chain makes this analysis particularly important.
The "(S)" designation specifies the absolute configuration at the chiral carbon atom. This stereochemistry dictates a fixed spatial arrangement of the substituents (amine, methyl, hydrogen, and the furo[2,3-b]pyridine group) around this carbon. In silico methods can be used to explore the rotational freedom around the single bond connecting the side chain to the pyridine ring. By systematically rotating this bond and calculating the potential energy at each step, a conformational energy profile can be generated. This profile reveals the most stable, low-energy conformers that the molecule is likely to adopt in solution and at the receptor site.
Computational studies on related heterocyclic systems have shown that different conformers can have significantly different energies and shapes. nih.gov The specific (S)-configuration of the ethanamine side chain will orient the amine and methyl groups in a particular direction relative to the planar furo[2,3-b]pyridine core. This orientation is critical, as a biological target like an enzyme active site is also chiral. The (S)-enantiomer may fit perfectly into the binding site, allowing for optimal interactions, whereas the (R)-enantiomer might clash with the protein or be unable to form the same key interactions, resulting in lower or no activity. Therefore, computational conformational analysis is essential for rationalizing the structure-activity relationship (SAR) and understanding why a specific stereoisomer is more potent. nih.gov
Bioisosteric Replacements and Scaffold Transformations of the Furo 2,3 B Pyridine Core
Furo[2,3-b]pyridine (B1315467) as a Bioisostere for Other Privileged Scaffolds (e.g., Azaindole, Indole)
The furo[2,3-b]pyridine core is recognized as a valuable bioisostere for other privileged heterocyclic scaffolds, most notably azaindole and indole (B1671886). nih.govnih.gov Bioisosteres are atoms or groups that share similar sizes, shapes, and electronic properties, allowing them to be interchanged in a molecule without drastically altering its fundamental biological activity. drughunter.com The 7-azaindole scaffold, for instance, is a highly effective "hinge-binder" in many kinase inhibitors, capable of forming two crucial hydrogen bonds with the kinase hinge region. nih.gov However, this strong interaction can sometimes lead to poor selectivity across the entire kinome, resulting in off-target effects. nih.gov
The strategic replacement of the azaindole's pyrrole nitrogen with the furan's oxygen atom to form the furo[2,3-b]pyridine core modifies the hydrogen-bonding capability. This substitution eliminates a hydrogen bond donor while retaining a hydrogen bond acceptor, a subtle change that can significantly alter the binding affinity for different kinases. nih.gov This modification of hydrogen bond interactions is a key strategy for improving the selectivity of an inhibitor without sacrificing its potency. nih.gov The furo[2,3-b]pyridine ring system is composed of an electron-deficient pyridine (B92270) ring fused to an electron-rich furan (B31954) ring, a combination that offers unique electronic and binding properties. nih.gov
Strategies for Bioisosteric Morphing in Hit Optimization
Bioisosteric replacement is a cornerstone of the lead optimization process in drug discovery. spirochem.com This strategy involves the substitution of a specific functional group or substructure within a lead compound with a bioisostere to address challenges such as metabolic instability, toxicity, or poor pharmacokinetic properties. fiveable.meufrj.br The goal is to fine-tune the molecule's characteristics to produce a more drug-like candidate with an improved therapeutic profile. ufrj.br
In the context of compounds based on the furo[2,3-b]pyridine scaffold, bioisosteric morphing can be applied in several ways:
Core Scaffold Modification: As discussed, the entire furo[2,3-b]pyridine core can serve as a bioisostere for scaffolds like azaindole to enhance target selectivity. nih.gov
Substituent Modification: Functional groups attached to the furo[2,3-b]pyridine core can be replaced with bioisosteric alternatives. For example, a carboxylic acid group could be replaced by a tetrazole, or an amide bond could be swapped for a metabolically stable heterocyclic ring like an oxadiazole. drughunter.com
Fine-tuning Physicochemical Properties: By modulating properties such as lipophilicity and solubility through bioisosteric replacement, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate can be significantly improved, leading to better oral bioavailability and a more convenient dosing regimen. fiveable.me
The success of these replacements is highly dependent on the specific biological target and the molecular context, often requiring iterative design and synthesis to achieve the desired outcome. drughunter.com
Impact of Bioisosteric Changes on Biological Activity and Selectivity
The substitution of a privileged scaffold like indole or azaindole with a furo[2,3-b]pyridine core can have profound and varied effects on biological activity and target selectivity. These changes are highly context-specific, sometimes leading to enhanced potency and at other times resulting in reduced activity, but often altering the selectivity profile.
For example, in the development of 5-HT₁F receptor agonists, the replacement of an indole nucleus with a furo[3,2-b]pyridine (an isomer of furo[2,3-b]pyridine) proved to be an effective strategy. The resulting compounds exhibited similar binding affinity to the target receptor but with improved selectivity compared to the original indole analogues. doi.org This highlights how bioisosteric replacement can successfully decouple affinity from selectivity, a critical goal in drug design. doi.org
Conversely, attempts to replace a 7-azaindole core with a pyridofuran (furo[2,3-b]pyridine) in a series of compounds targeting Trypanosoma brucei resulted in a loss of activity. This outcome suggests that for this specific target, the hydrogen-bond donating capability of the azaindole's N-H group was essential for potent biological action.
More recently, a series of novel furo[2,3-b]pyridine derivatives were designed and synthesized as potential inhibitors of Focal Adhesion Kinase (FAK), a crucial enzyme in cancer cell regulation. nih.gov Several of these compounds demonstrated significant and selective anti-proliferative activity against various cancer cell lines, with two compounds in particular potently inhibiting the FAK enzyme with IC₅₀ values of 54.96 nM and 50.98 nM, respectively. nih.gov This work underscores the potential of the furo[2,3-b]pyridine scaffold in developing new and potent therapeutic agents. nih.govcncb.ac.cnnih.gov
| Original Scaffold | Bioisosteric Replacement | Biological Target | Observed Impact | Reference |
|---|---|---|---|---|
| Indole | Furo[3,2-b]pyridine | 5-HT₁F Receptor | Similar affinity, improved selectivity | doi.org |
| 7-Azaindole | Furo[2,3-b]pyridine | Trypanosoma brucei | Loss of activity | |
| - (Novel Scaffold) | Thieno/Furo[2,3-b]pyridine | Focal Adhesion Kinase (FAK) | Potent inhibition (IC₅₀ ~51-55 nM) | nih.gov |
Scaffold Hopping Approaches for Furo[2,3-b]pyridine Based Compounds
Scaffold hopping is a more dramatic molecular modification strategy than bioisosterism, involving the replacement of the entire core structure (scaffold) of a molecule with a topologically different one. dundee.ac.uk The objective is to retain the key binding interactions of the original molecule while exploring novel chemical space, improving drug-like properties, or establishing new intellectual property. spirochem.com
For a lead compound built on a furo[2,3-b]pyridine core, a scaffold hopping exercise might be initiated to address issues such as poor solubility or to discover analogues with a different side-effect profile. dundee.ac.uk This process involves identifying alternative heterocyclic systems that can present the necessary pharmacophoric elements in a similar spatial orientation to the original furo[2,3-b]pyridine scaffold.
Potential scaffold hops could include a wide range of bicyclic heteroaromatic systems, such as:
Imidazo[1,2-a]pyridines
Pyrazolo[1,5-a]pyrimidines
Pyrrolo[2,1-f] spirochem.comfiveable.meufrj.brtriazines namiki-s.co.jp
Thieno[3,2-b]pyridines
Advanced Spectroscopic and Crystallographic Characterization of S 1 Furo 2,3 B Pyridin 5 Yl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectra of furo[2,3-b]pyridine (B1315467) derivatives, signals corresponding to the protons on the pyridine (B92270) and furan (B31954) rings appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. nih.govacs.org The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the heterocyclic core. For the parent compound, this compound, the ethylamine moiety would exhibit characteristic signals in the aliphatic region. The methine proton (CH) adjacent to the amino group would appear as a quartet, while the methyl (CH₃) protons would present as a doublet.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The spectra of furopyridine derivatives show distinct signals for the carbons within the fused heterocyclic ring system, as well as for any substituents. nih.govacs.org The carbon attached to the nitrogen of the ethylamine group would have a characteristic shift, aiding in the complete structural assignment. The combination of ¹H, ¹³C, and two-dimensional NMR techniques like COSY and HSQC allows for the definitive confirmation of the compound's constitution.
Below is a table of representative ¹H NMR chemical shifts for protons on the furopyridine core, as observed in related derivatives.
| Proton Type | Typical Chemical Shift (δ ppm) | Reference |
| Pyridine Ring Protons | 7.03 - 8.81 | nih.govacs.org |
| Furan Ring Protons | 6.74 - 7.08 | nih.govacs.org |
| Methyl Protons (on ring) | 2.92 - 3.06 | nih.govacs.org |
Note: Data is based on various furo[2,3-c]pyridine derivatives and is illustrative for the furopyridine scaffold.
Mass Spectrometry (MS) Techniques for Compound Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact molecular formula.
The expected monoisotopic mass of this compound (C₉H₁₀N₂O) can be precisely calculated. Experimental HRMS analysis would aim to match this theoretical value, thereby confirming the elemental composition and providing strong evidence for the compound's identity. In addition to determining the parent ion, MS can provide structural information through fragmentation patterns. By analyzing the fragments produced upon ionization, it is possible to deduce the connectivity of different parts of the molecule, further corroborating the structure elucidated by NMR. This technique is routinely used in the characterization of newly synthesized furopyridine derivatives. nih.gov
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₉H₁₀N₂O | 162.0793 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific bonds.
The primary amine (-NH₂) group would be readily identifiable by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The presence of aromatic C-H bonds in the furopyridine ring system would result in stretching vibrations typically above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. Furthermore, C=N and C=C stretching vibrations from the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan ring would also give a characteristic band, typically in the 1050-1250 cm⁻¹ range. The IR spectrum, therefore, serves as a quick and reliable tool to confirm the presence of key functional moieties within the target molecule and its derivatives. nih.gov
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C and C=N Stretch | 1500 - 1650 |
| Furan Ring | C-O-C Stretch | 1050 - 1250 |
X-ray Crystallography for Absolute Stereochemistry and Ligand-Protein Complex Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction is uniquely capable of unambiguously establishing its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. nih.govmdpi.com
This technique is crucial for confirming that the ethanamine substituent is in the (S)-configuration, which is often critical for its biological activity. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. nih.govrjlbpcs.com
Furthermore, X-ray crystallography is invaluable for studying the interactions between a ligand, such as a furopyridine derivative, and its biological target, typically a protein. By co-crystallizing the ligand with the protein, it is possible to visualize the ligand bound within the protein's active site. This provides critical insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition and binding affinity. This information is essential for structure-based drug design and the optimization of lead compounds.
A typical output from a single-crystal X-ray diffraction study includes the following parameters:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Q & A
Q. What are the recommended synthetic routes for (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, and how can enantiomeric purity be ensured?
The synthesis typically involves multi-step reactions, including cyclization of pyridine derivatives followed by functionalization. For example:
Furopyridine core formation : Use a Buchwald-Hartwig coupling or cyclization of halogenated pyridines with furan precursors .
Chiral amine introduction : Asymmetric reduction of ketones or enzymatic resolution (e.g., using lipases) can achieve enantiomeric excess >99% .
Purification : Chiral HPLC with columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol 90:10) ensures purity .
Q. Key Data :
| Step | Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Cyclization | Pd-catalyzed coupling | 65–75 | N/A | |
| Chiral resolution | Tartaric acid diastereomers | 40–50 | 99.5 |
Q. How can the structure of this compound be validated spectroscopically?
- NMR : Confirm the furopyridine scaffold via aromatic proton signals (δ 7.2–8.5 ppm) and ethanamine CH-NH₂ coupling (δ 3.1–3.5 ppm).
- HRMS : Exact mass should match theoretical [M+H]+ (calc. for C₁₀H₁₁N₂O: 175.0866).
- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., space group P2₁) .
Q. Example NMR Peaks :
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Furopyridine H-3 | 8.21 | d (J = 5.2 Hz) |
| Ethanamine CH | 3.35 | q (J = 6.8 Hz) |
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, ALK) using ADP-Glo™ assays .
- Cellular uptake : Radiolabel the compound with ¹⁴C and measure accumulation in cancer cell lines (e.g., A549, HeLa) .
- Metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify degradation over time .
Q. Data Interpretation Tip :
Q. How can computational modeling optimize the interaction of this compound with biological targets?
- Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB 1JI) . Focus on hydrogen bonds between the amine group and Asp831 (EGFR).
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å = favorable) .
- QSAR : Coramine substituents (e.g., methyl vs. trifluoromethyl) to predict ADMET properties .
Q. Key Metrics :
| Parameter | Target Value |
|---|---|
| LogP | 1.5–2.5 (optimal permeability) |
| Polar surface area | <60 Ų (blood-brain barrier penetration) |
Q. How should contradictory data in biological assays be resolved?
Reproducibility : Repeat assays in triplicate across independent labs.
Orthogonal validation : Combine kinase activity data with Western blotting (e.g., phosphorylated ERK levels) .
Structural analogs : Test derivatives (e.g., furopyridine vs. pyrrolopyridine) to isolate structure-activity relationships .
Q. Case Study :
Q. What are the recommended storage conditions to ensure compound stability?
Q. How can metabolic pathways of this compound be characterized?
- Phase I metabolism : Incubate with CYP3A4/2D6 isoforms and identify hydroxylated metabolites via UPLC-QTOF .
- Phase II conjugation : Detect glucuronides/sulfates using β-glucuronidase/sulfatase hydrolysis .
- In vivo profiling : Administer ¹⁴C-labeled compound to rodents and analyze plasma/urine by radio-HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
